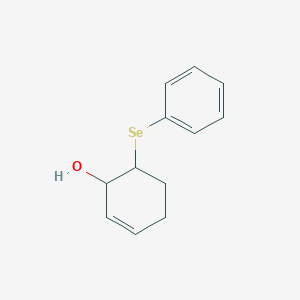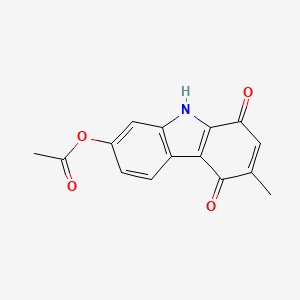
3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . This core is then further functionalized through various chemical reactions to introduce the acetate group and other substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include various substituted carbazoles, quinones, and hydroxylated derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate involves its interaction with various molecular targets. In biological systems, it can intercalate with DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one: Another carbazole derivative with similar biological activities.
Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate: Shares structural similarities and is used in similar applications.
Uniqueness
3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential use in electronic materials make it a compound of significant interest in both medicinal and industrial research .
Propiedades
Número CAS |
110519-59-0 |
|---|---|
Fórmula molecular |
C15H11NO4 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
(6-methyl-5,8-dioxo-9H-carbazol-2-yl) acetate |
InChI |
InChI=1S/C15H11NO4/c1-7-5-12(18)14-13(15(7)19)10-4-3-9(20-8(2)17)6-11(10)16-14/h3-6,16H,1-2H3 |
Clave InChI |
YJBLURBFQPFGOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(C1=O)C3=C(N2)C=C(C=C3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


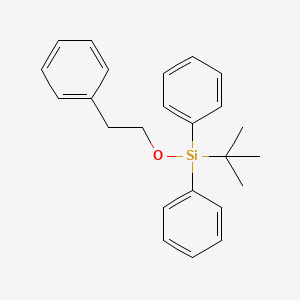
methyl}benzamide](/img/structure/B14324963.png)


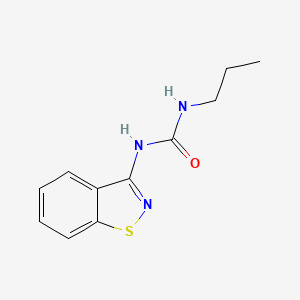
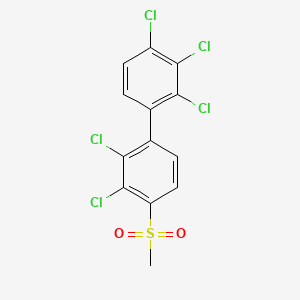

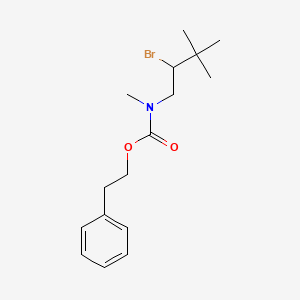
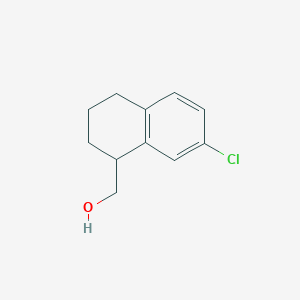

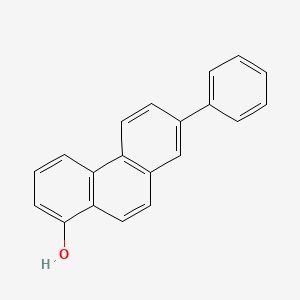
![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)
